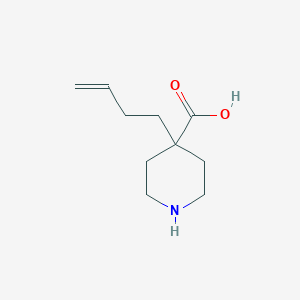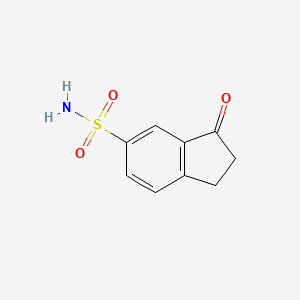![molecular formula C14H18N2O6P2 B13542099 [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid is a chemical compound with significant potential in various scientific research fields It is known for its unique structure, which includes two phosphonic acid groups attached to a phenyl ring through an aminoethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid typically involves the reaction of 2-aminophenylphosphonic acid with 2-bromoethylamine, followed by further functionalization to introduce the second phosphonic acid group. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phenyl compounds
Aplicaciones Científicas De Investigación
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and osteoporosis.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid: This compound is unique due to its dual phosphonic acid groups and aminoethyl linkage.
[2-({2-[(2-Carboxyphenyl)amino]ethyl}amino)phenyl]phosphonic acid: Similar structure but with a carboxylic acid group instead of a phosphonic acid group.
[2-({2-[(2-Hydroxyphenyl)amino]ethyl}amino)phenyl]phosphonic acid: Contains a hydroxyl group instead of a phosphonic acid group.
Uniqueness
The uniqueness of this compound lies in its dual phosphonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H18N2O6P2 |
|---|---|
Peso molecular |
372.25 g/mol |
Nombre IUPAC |
[2-[2-(2-phosphonoanilino)ethylamino]phenyl]phosphonic acid |
InChI |
InChI=1S/C14H18N2O6P2/c17-23(18,19)13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)24(20,21)22/h1-8,15-16H,9-10H2,(H2,17,18,19)(H2,20,21,22) |
Clave InChI |
QXZWWMKSDTTYGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCCNC2=CC=CC=C2P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


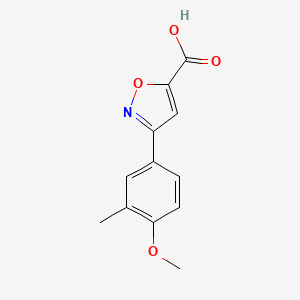
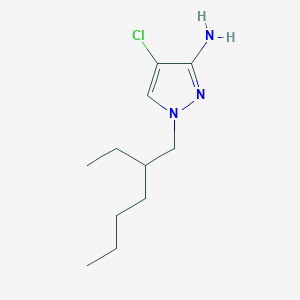

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
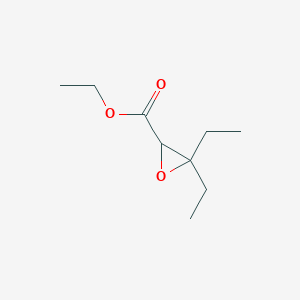
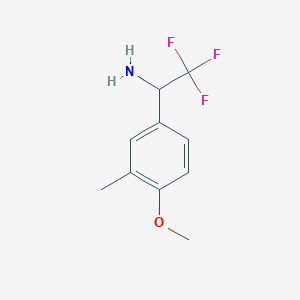
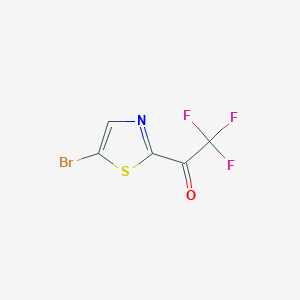
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)

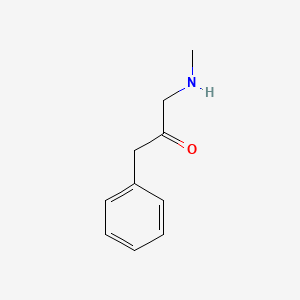
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
